molecular formula C12H15ClF3N3O2 B1523866 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride CAS No. 1311315-79-3

2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride

Cat. No.: B1523866
CAS No.: 1311315-79-3
M. Wt: 325.71 g/mol
InChI Key: POKLJBMOJZCDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride is a chemical compound with the molecular formula C12H15ClF3N3O2 and a molecular weight of 325.71 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group, a pyrrolidine ring, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride typically involves multiple stepsThe final product is then converted to its hydrochloride salt form . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroethyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties. Similar compounds include:

  • 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate
  • N-(pyrrolidin-1-yl)pyridin-3-yl carbamate
  • 2,2,2-trifluoroethyl N-(pyrrolidin-1-yl)pyridine

These compounds share structural similarities but differ in their specific functional groups and chemical behavior .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2.ClH/c13-12(14,15)8-20-11(19)17-9-4-3-5-16-10(9)18-6-1-2-7-18;/h3-5H,1-2,6-8H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKLJBMOJZCDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)NC(=O)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.